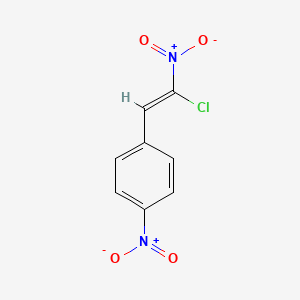
FBPase-IN-2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of FBPase-IN-2 typically involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The exact synthetic route can vary, but it generally involves the use of organic solvents, catalysts, and controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the final product. The process often includes purification steps such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
FBPase-IN-2 can undergo various chemical reactions, including:
Oxidation: This reaction involves the loss of electrons and can be facilitated by oxidizing agents.
Reduction: This reaction involves the gain of electrons and can be facilitated by reducing agents.
Substitution: This reaction involves the replacement of one functional group with another and can occur under various conditions.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts. Reaction conditions such as temperature, pH, and solvent choice are critical for the success of these reactions .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may produce compounds with different functional groups .
Scientific Research Applications
FBPase-IN-2 has a wide range of scientific research applications, including:
Chemistry: It is used as a tool to study enzyme inhibition and metabolic pathways.
Biology: It helps in understanding the regulation of gluconeogenesis and its impact on cellular metabolism.
Medicine: This compound is being investigated for its potential therapeutic applications in treating diseases such as diabetes and cancer by modulating glucose production and metabolic pathways
Mechanism of Action
FBPase-IN-2 exerts its effects by inhibiting the enzyme fructose-1,6-bisphosphatase. This inhibition disrupts the gluconeogenesis pathway, leading to a decrease in glucose production. The molecular targets of this compound include the active site of the enzyme, where it binds and prevents the conversion of fructose-1,6-bisphosphate to fructose-6-phosphate . This action can have significant metabolic consequences, particularly in conditions where glucose production needs to be controlled .
Comparison with Similar Compounds
Similar Compounds
Compounds similar to FBPase-IN-2 include other fructose-1,6-bisphosphatase inhibitors such as:
CS-917: Another potent inhibitor of fructose-1,6-bisphosphatase used in diabetes research.
MB07803: A second-generation inhibitor with improved pharmacokinetics.
Uniqueness
This compound is unique due to its specific binding affinity and inhibitory potency, which make it a valuable tool in both research and potential therapeutic applications. Its ability to selectively inhibit fructose-1,6-bisphosphatase without affecting other metabolic pathways highlights its specificity and potential for targeted therapy .
Properties
Molecular Formula |
C8H5ClN2O4 |
|---|---|
Molecular Weight |
228.59 g/mol |
IUPAC Name |
1-[(Z)-2-chloro-2-nitroethenyl]-4-nitrobenzene |
InChI |
InChI=1S/C8H5ClN2O4/c9-8(11(14)15)5-6-1-3-7(4-2-6)10(12)13/h1-5H/b8-5+ |
InChI Key |
YVKSKDUKJHYERJ-VMPITWQZSA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C=C(/[N+](=O)[O-])\Cl)[N+](=O)[O-] |
Canonical SMILES |
C1=CC(=CC=C1C=C([N+](=O)[O-])Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


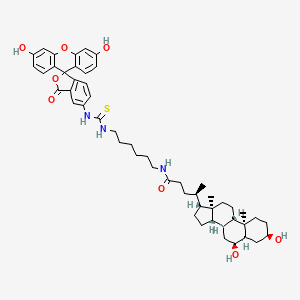
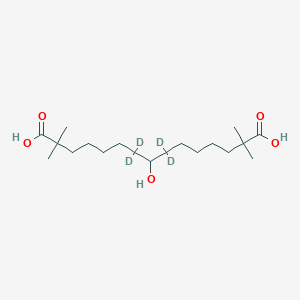
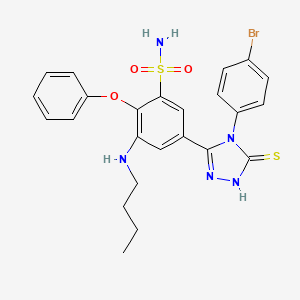
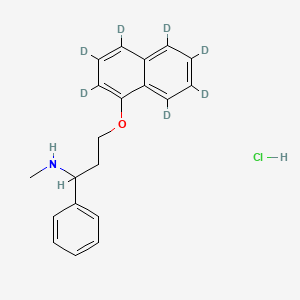
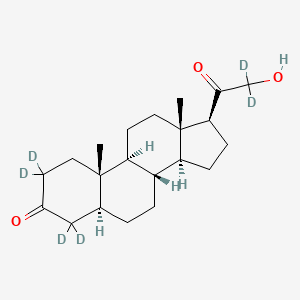
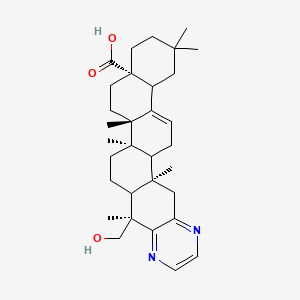
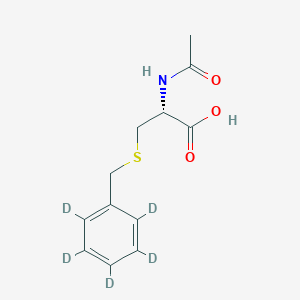
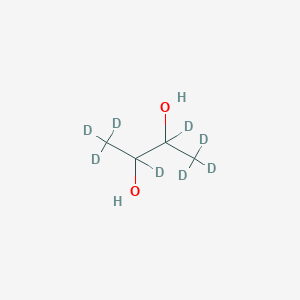
![sodium;4-[(2Z)-2-[(2E)-2-[2-chloro-3-[(E)-2-[1,1-dimethyl-3-(4-sulfonatobutyl)benzo[e]indol-3-ium-2-yl]ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-1,1-dimethylbenzo[e]indol-3-yl]butane-1-sulfonate](/img/structure/B15141578.png)
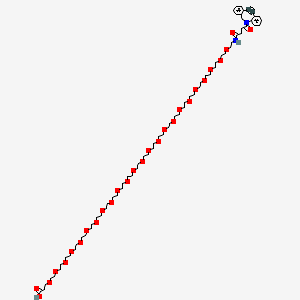
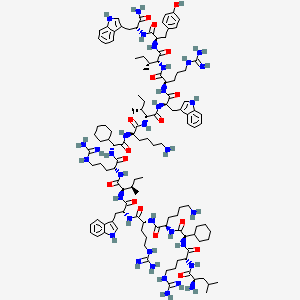
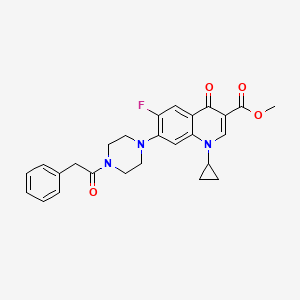
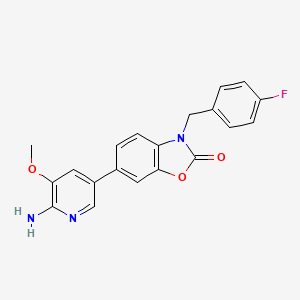
![4-[[6-fluoro-4-hydroxy-8-(methylamino)-2-oxo-1H-quinoline-3-carbonyl]amino]benzoic acid](/img/structure/B15141609.png)
